molecular formula C13H14N2O2 B1526573 5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1308236-66-9

5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1526573
CAS No.: 1308236-66-9
M. Wt: 230.26 g/mol
InChI Key: WZOJXPDBRDXLHM-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Classification

IUPAC Nomenclature and Structural Designation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid . This designation follows systematic rules for heterocyclic compounds:

  • The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2.
  • The phenyl group is attached at position 5, and the isopropyl group (propan-2-yl) is attached at position 1.
  • The carboxylic acid functional group is located at position 4, completing the substituent pattern.
Structural Features
  • Core structure : A pyrazole ring with adjacent nitrogen atoms.
  • Substituents :
    • Phenyl group at C5.
    • Isopropyl group at N1.
    • Carboxylic acid group at C4.

Common Synonyms and Alternative Nomenclature

This compound is referenced by multiple identifiers:

Synonym Source
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid PubChem, ChemicalBook
116344-18-4 CAS Registry, Common Chemistry
1-Phenyl-5-propan-2-ylpyrazole-4-carboxylic acid American Elements
SCHEMBL5066520 PubChem

Position in Heterocyclic Chemistry Classification

Pyrazoles are a subclass of azoles, which include imidazoles and triazoles. The classification hierarchy is as follows:

  • Heterocycles : Cyclic compounds containing at least one heteroatom.
  • Aromatic heterocycles : Planar, fully conjugated systems with delocalized π-electrons.
  • Azoles : Five-membered rings with two adjacent nitrogen atoms.
  • Pyrazoles : Azoles with nitrogen atoms at positions 1 and 2.

This compound’s carboxylic acid and aryl substituents place it among functionalized pyrazoles, which are critical intermediates in drug discovery.

Properties

IUPAC Name

5-phenyl-1-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(2)15-12(10-6-4-3-5-7-10)11(8-14-15)13(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOJXPDBRDXLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1308236-66-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
IUPAC Name1-phenyl-5-propan-2-ylpyrazole-4-carboxylic acid
CAS Number1308236-66-9

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

Case Study Findings:

  • Cytotoxicity Against Cancer Cell Lines:
    • The compound was tested on multiple cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated varying degrees of inhibition:
      • MCF7: IC50 = 3.79 µM
      • A549: IC50 = 26 µM
      • HCT116: IC50 = 1.1 µM .
  • Mechanism of Action:
    • The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. This was supported by flow cytometry analyses which showed increased sub-G1 populations in treated cells, indicating apoptosis .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Research Findings:

  • The compound demonstrated significant inhibition of COX enzymes in vitro, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity Results

Cell LineIC50 (µM)Reference
MCF73.79
A54926
HCT1161.1
MechanismDescriptionReference
Apoptosis InductionIncreased sub-G1 population in treated cells
COX InhibitionSignificant reduction in COX activity

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that 5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Pharmaceutical Applications

Drug Development
Due to its structural characteristics, this compound serves as a scaffold for synthesizing novel pharmaceuticals. Its derivatives are being explored for their efficacy against conditions such as cancer and neurodegenerative diseases .

Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer potential of this compound when modified with specific functional groups. The derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Agrochemical Applications

Pesticide Development
The compound's ability to interact with biological systems makes it an attractive candidate for developing new pesticides. Research has shown that certain derivatives can effectively target pest species while minimizing harm to beneficial insects .

Data Table: Comparison of Biological Activities

Activity TypeCompound/DerivativeEffectivenessReference
Antimicrobial5-Phenyl-1-(propan-2-yl)-...Moderate to High
Anti-inflammatory5-Phenyl derivativeSignificant Reduction
AnticancerModified derivativesSelective Cytotoxicity
PesticidalDerivatives in developmentEffective on pests

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrazole-4-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Physicochemical Properties Reference
5-Phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Phenyl (5), Propan-2-yl (1) 230.26 Moderate lipophilicity, pKa ~3-4 (predicted)
Y-700 (1-(3-Cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid) 3-Cyano-4-neophenyl (1) 257.25 High XO inhibition (IC₅₀: 5.8 nM)
5-Methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid Methyl (5), 4-Aminophenyl (1) 231.24 Enhanced solubility due to -NH₂ group
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Methyl (5), Phenyl (1,3) 278.32 High crystallinity (m.p. 136°C)
5-(Propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid Propan-2-yl (5), CF₃-pyridinyl (1) 299.25 Increased lipophilicity (CF₃ group)
5-Bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Bromo (5), Propan-2-yl (1) 233.06 Higher acidity (pKa: 2.50)

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): Derivatives with cyano (Y-700) or trifluoromethyl groups show enhanced enzymatic inhibition due to increased electrophilicity .
  • Amino Groups: The 4-aminophenyl substituent improves aqueous solubility, critical for pharmacokinetics .
  • Halogenation : Bromine at position 5 (as in 5-bromo analogue) lowers pKa, enhancing acidity and metal-binding capacity .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

1.1 Cyclocondensation Approach

The primary synthetic route to 5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves the cyclocondensation of appropriate hydrazine derivatives with β-ketoester precursors. A typical method includes:

  • Starting Materials : Isopropyl hydrazine and phenylacetic acid derivatives or β-ketoesters such as ethyl acetoacetate.
  • Reaction Pathway : The hydrazine reacts with the β-ketoester to form a hydrazone intermediate, which undergoes intramolecular cyclization to form the pyrazole ring.
  • Carboxylic Acid Formation : Subsequent hydrolysis of the ester group under acidic or basic conditions yields the carboxylic acid functionality at the 4-position of the pyrazole ring.

This method is favored due to its straightforward approach and the ability to introduce substituents at defined positions on the pyrazole ring.

1.2 Catalytic Coupling Methods

For industrial-scale synthesis, catalytic processes have been developed to improve yields and reaction efficiency:

  • Palladium-Catalyzed Coupling : This method facilitates the formation of the pyrazole ring under milder conditions with enhanced selectivity.
  • Advantages : Reduced reaction times, lower temperatures, and improved product purity.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization
Hydrazone Formation Isopropyl hydrazine + phenylacetic acid; acidic medium Control pH to favor hydrazone stability
Cyclization to Pyrazole Reflux in ethanol or similar solvent; 80–100°C Anhydrous conditions prevent side hydrolysis
Ester Hydrolysis NaOH in ethanol or aqueous acid reflux Stoichiometric control critical for complete hydrolysis
Purification Recrystallization (ethanol/water) or chromatography Ensures ≥95% purity for analytical and biological use
  • Temperature Control : Maintaining reflux temperatures around 80–100°C is crucial for efficient cyclization without decomposition.
  • Stoichiometry : Precise molar ratios of hydrazine and β-ketoester optimize yield.
  • Atmosphere : Inert atmosphere (nitrogen) prevents oxidation side reactions.
  • Purification : Recrystallization from ethanol-water mixtures is commonly employed to achieve high purity.

Analytical Characterization Supporting Preparation

To confirm successful synthesis and purity, the following techniques are routinely used:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (¹H/¹³C NMR) Structural confirmation of pyrazole ring and substituents Aromatic protons δ 7.2–7.8 ppm; isopropyl methyl δ 1.2–1.4 ppm
Infrared Spectroscopy (FTIR) Identification of functional groups Carboxylic acid C=O stretch near 1700 cm⁻¹; pyrazole ring vibrations ~1600 cm⁻¹
Mass Spectrometry (ESI-MS) Molecular weight confirmation m/z consistent with C₁₃H₁₄N₂O₂ (230.1 Da)
X-ray Crystallography Detailed molecular and crystal structure Bond angles, dihedral angles, hydrogen bonding network analysis

Industrial Production Considerations

Industrial synthesis emphasizes scalability and efficiency:

Comparative Summary of Preparation Methods

Aspect Cyclocondensation Route Catalytic Coupling Route
Starting Materials Isopropyl hydrazine, β-ketoesters Similar, with addition of Pd catalysts
Reaction Conditions Acidic or basic medium, reflux in ethanol Milder temperatures, catalytic amounts of Pd
Reaction Time Several hours Shorter reaction times
Yield Moderate to high (optimized) Generally higher due to catalytic efficiency
Purification Recrystallization, chromatography Similar purification methods
Scalability Suitable for lab to pilot scale Well-suited for industrial scale

Research Findings and Optimization Insights

  • Reaction Temperature : Maintaining reflux conditions (~80–100°C) is critical to maximize cyclization efficiency without degrading sensitive intermediates.
  • Stoichiometric Ratios : Excess hydrazine can drive the reaction forward but must be controlled to avoid side products.
  • Solvent Choice : Ethanol is preferred for its balance of solubility and ease of removal.
  • Hydrolysis Conditions : Basic hydrolysis using sodium hydroxide in ethanol-water mixtures ensures complete conversion of ester to acid.
  • Purity Assessment : High-performance liquid chromatography (HPLC) confirms purity ≥95%, essential for biological testing.

Summary Table of Preparation Protocol

Step Reagents/Conditions Outcome Notes
Hydrazone Formation Isopropyl hydrazine + phenylacetic acid, acidic medium Hydrazone intermediate formed pH control critical
Cyclization Reflux in ethanol, 80–100°C Pyrazole ring formed Anhydrous conditions preferred
Ester Hydrolysis NaOH/EtOH reflux Carboxylic acid formed Complete hydrolysis required
Purification Recrystallization (ethanol/water) Pure this compound Confirm purity by HPLC

Q & A

Q. What methodologies are recommended for optimizing the synthesis yield of 5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : Synthesis optimization typically involves cyclocondensation of precursors (e.g., substituted hydrazines and β-ketoesters) under controlled conditions. Key parameters include:
  • Temperature : Maintain 80–100°C to balance reaction kinetics and side-product formation.
  • Solvent Selection : Use polar aprotic solvents like DMF or ethanol for better solubility of intermediates .
  • Catalysis : Employ acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) to accelerate cyclization. Post-synthesis, basic hydrolysis (e.g., NaOH/EtOH) converts esters to carboxylic acids. Yields >70% are achievable with rigorous purification (recrystallization or column chromatography) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H/¹³C NMR : Assign proton environments (e.g., phenyl, isopropyl groups) and confirm carboxylate formation (δ ~170 ppm in ¹³C NMR) .
  • FTIR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry and confirm substituent positions (e.g., dihedral angles between pyrazole and phenyl rings) .

Q. How can solubility challenges be addressed in biological assays?

  • Methodological Answer : Due to low aqueous solubility, prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers. For in vitro studies, use surfactants (e.g., Tween-80) or co-solvents (ethanol/PEG-400). Validate solubility via dynamic light scattering (DLS) or nephelometry to avoid false negatives .

Q. What are the key stability considerations during storage?

  • Methodological Answer : Store the compound at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation or hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis (C18 column, λ = 254 nm). Protect from light using amber vials .

Q. How to validate purity for pharmacological studies?

  • Methodological Answer : Combine HPLC (≥95% purity, C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N within ±0.4% of theoretical values). Confirm absence of residual solvents (e.g., DMF) via GC-MS .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of derivatives?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO/LUMO energies) and molecular docking (AutoDock Vina) to simulate interactions with targets (e.g., COX-2 or kinases). Validate predictions with SAR studies, modifying substituents (e.g., electron-withdrawing groups on phenyl) to enhance binding affinity .

Q. What strategies resolve contradictions in spectral vs. crystallographic data?

  • Methodological Answer : Discrepancies (e.g., bond length variations) arise from solution vs. solid-state differences. Cross-validate using:
  • Solid-State NMR : Compare with X-ray data to assess conformational flexibility.
  • Temperature-Dependent IR : Detect hydrogen-bonding networks influencing carboxylate geometry .

Q. How to design SAR studies for anti-inflammatory activity?

  • Methodological Answer : Synthesize derivatives with substituents at the 1-(propan-2-yl) and 5-phenyl positions. Test in vitro COX-2 inhibition (ELISA) and in vivo carrageenan-induced edema models. Correlate logP (HPLC-derived) with activity; bulky groups (e.g., tert-butyl) often enhance membrane permeability but may reduce solubility .

Q. What advanced techniques elucidate reaction mechanisms in derivative synthesis?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C-tracing) and in situ FTIR to track intermediate formation. For cross-coupling reactions (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄ catalyst in degassed DMF/H₂O (3:1) with K₃PO₄ base. Monitor regioselectivity via LC-MS and 2D-NMR (NOESY) .

Q. How can substituent effects on crystal packing be systematically analyzed?

  • Methodological Answer :
    Perform single-crystal X-ray studies on halogenated analogs (e.g., 5-Cl or 4-F substituents). Use Mercury software to analyze packing motifs (π-π stacking, hydrogen bonds). Chlorine atoms increase density (1.45–1.55 g/cm³) and stabilize lattice via C–Cl···H interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.